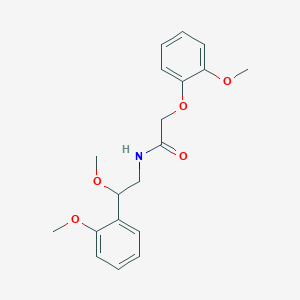

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is a substituted acetamide characterized by:

- Acetamide backbone: Central carbonyl group with a 2-(2-methoxyphenoxy) substituent.

- N-substituent: A 2-methoxy-2-(2-methoxyphenyl)ethyl group, introducing two methoxyphenyl moieties.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-22-15-9-5-4-8-14(15)18(24-3)12-20-19(21)13-25-17-11-7-6-10-16(17)23-2/h4-11,18H,12-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDYSPSQMSCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl derivatives and perform a series of reactions including alkylation, acylation, and amidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to simplify the structure or remove specific functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.

Scientific Research Applications

Research indicates that N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds in this class has been reported to be around 256 µg/mL .

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Antimicrobial Research

The antimicrobial properties of this compound make it a candidate for developing new antibiotics. In vitro studies have shown its effectiveness against biofilm formation in bacterial cultures, indicating potential for treating chronic infections where biofilms are prevalent.

| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 256 | Effective against biofilm |

| Antimicrobial | Escherichia coli | 256 | Significant inhibition |

Cancer Therapeutics

The cytotoxicity of the compound against various cancer cell lines positions it as a potential therapeutic agent in oncology. Research has indicated that modifications in the structure can enhance its efficacy against specific cancer types.

| Activity Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

Neurodegenerative Disease Research

Given its potential as an enzyme inhibitor, this compound may play a role in neurodegenerative disease research, particularly concerning acetylcholinesterase inhibition. This activity can be crucial for developing treatments for conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Evaluation : A study evaluated the effectiveness of this compound against biofilm-forming bacteria. Results indicated that structural features significantly contributed to enhanced antibacterial activity.

- Cytotoxicity Assays : Another study assessed the cytotoxic effects on Jurkat T cells and HT29 cells, finding that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting similar potential for this compound.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Phenoxy Acetamides with Varied Nitrogen Substituents

Key Structural Differences :

Insights :

Methoxyphenyl-Containing Acetamides

Structural and Functional Comparisons :

Insights :

Insights :

Pharmacological Activities

Insights :

- Methoxyphenyl groups are versatile pharmacophores, contributing to both CNS and anticancer activities. The target compound’s lack of heterocycles (cf. ) may limit kinase inhibition but improve solubility.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis typically involves multi-step reactions starting from 2-methoxyphenol derivatives. The process can include the reaction of 2-methoxyphenol with various alkylating agents, leading to the formation of the acetamide structure. The detailed synthetic route is critical for ensuring purity and yield, which are essential for subsequent biological evaluations.

Antioxidant Properties

Research has indicated that compounds with similar methoxyphenol structures exhibit significant antioxidant activity. For instance, studies have utilized the DPPH radical-scavenging method to evaluate the antioxidant capacity of various 2-methoxyphenols. These studies suggest that this compound may also possess similar properties, potentially contributing to its therapeutic effects in oxidative stress-related conditions .

Inhibition of Enzymatic Activity

The compound's structural similarities to known inhibitors suggest it may inhibit specific enzymes involved in inflammatory processes. For example, analogs of methoxyphenols have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The potential for this compound to act as a COX inhibitor warrants further investigation .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, some derivatives showed IC50 values in the nanomolar range against leukemia cell lines, indicating strong anti-cancer potential . While specific data on this compound is limited, its structural analogs suggest promising activity against tumor cells.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | CCRF-CEM | 10 |

| Compound B | HSG | 900 |

Animal Models

Studies involving animal models have shown that compounds with similar structures can improve metabolic profiles and reduce inflammation markers. For example, certain methoxy-substituted phenols were found to enhance insulin sensitivity and lower blood glucose levels in diabetic mice models . This suggests that this compound may also have beneficial effects in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

- Step 1: React methoxyphenyl precursors with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form intermediate ether linkages .

- Step 2: Use nucleophilic substitution or condensation reactions to introduce the acetamide moiety. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is critical for isolating intermediates .

- Key Reagents: DMAP (catalyst), Ac₂O (acetylating agent), and TLC for reaction monitoring .

Table 1: Example Synthesis Protocol for Analogous Compounds

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | K₂CO₃, CH₃CN, RT, 24h | Ether bond formation | |

| 2 | TMSOTf, -40°C to -20°C | Glycosylation (if applicable) | |

| 3 | Silica gel chromatography (EtOAc/hexane) | Purification |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze ¹H and ¹³C chemical shifts to verify methoxy and acetamide groups (e.g., δ ~3.8 ppm for OCH₃, δ ~170 ppm for carbonyl) .

- IR Spectroscopy: Identify characteristic bands (e.g., 1667 cm⁻¹ for C=O stretching) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+1]⁺ peaks) .

- Single-Crystal XRD: Resolve bond lengths and angles for stereochemical validation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer: Prioritize assays aligned with structural analogs:

- Anticancer Activity: MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) .

- Anti-inflammatory Potential: COX-2 inhibition assays .

- Antimicrobial Screening: Broth microdilution against MRSA . Table 2: Example Bioactivity Data for Related Acetamides

| Compound | Activity (IC₅₀, μM) | Cell Line/Model | Reference |

|---|---|---|---|

| Analog 39 | 12.5 ± 1.2 | MCF-7 (Breast Cancer) | |

| Analog 40 | 8.7 ± 0.9 | HCT-116 (Colon Cancer) |

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this acetamide derivative?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methoxy Positioning: Ortho-substitution on the phenyl ring enhances anti-inflammatory activity by improving target binding (e.g., COX-2 inhibition) .

- Side-Chain Flexibility: Bulky groups (e.g., pyridazinyl) reduce cytotoxicity but improve selectivity .

- Electron-Withdrawing Groups: Chlorine or fluorine substituents increase antimicrobial potency by enhancing membrane permeability .

Experimental Design:

- Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -Cl, -F).

- Compare bioactivity across standardized assays (e.g., IC₅₀ values in MTT) .

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer: Address variability through:

- Standardized Protocols: Use identical cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48h incubation for MTT) .

- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .

- Mechanistic Follow-Up: Combine in vitro assays with target-specific studies (e.g., enzyme inhibition kinetics) to validate hypotheses .

Q. How can computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to inflammatory targets (e.g., COX-2 PDB: 5KIR) .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with Ser530 in COX-2) .

Table 3: Example Docking Scores for Analogous Compounds

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| COX-2 | -9.2 ± 0.3 | |

| MRSA Penicillin-Binding Protein | -8.7 ± 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.